molecular formula C19H23N7O B3004629 3-methoxy-N-methyl-N-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrazin-2-amine CAS No. 2415453-77-7

3-methoxy-N-methyl-N-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrazin-2-amine

Cat. No.: B3004629
CAS No.: 2415453-77-7
M. Wt: 365.441
InChI Key: NHVFMKDLQAARCQ-UHFFFAOYSA-N
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Description

3-methoxy-N-methyl-N-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrazin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazine ring substituted with a methoxy group, a methyl group, and a pyrido[3,4-d]pyrimidin-4-yl-piperidin-4-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-methyl-N-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrazin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of a pyrazine derivative with a piperidine derivative, followed by methylation and methoxylation reactions. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-methyl-N-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrazine ring can be reduced under hydrogenation conditions.

    Substitution: The methyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced pyrazine derivatives, and substituted pyrazine derivatives.

Scientific Research Applications

3-methoxy-N-methyl-N-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrazin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-methyl-N-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrazin-2-amine involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-1-methyl-9H-pyrido[3,4-b]indole: Another heterocyclic compound with a similar structure but different biological activity.

    Pyrazolo[3,4-d]pyrimidine: Shares the pyrazine ring but differs in the substitution pattern and overall structure.

Uniqueness

3-methoxy-N-methyl-N-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

IUPAC Name

3-methoxy-N-methyl-N-[(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-25(18-19(27-2)22-8-7-21-18)12-14-4-9-26(10-5-14)17-15-3-6-20-11-16(15)23-13-24-17/h3,6-8,11,13-14H,4-5,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVFMKDLQAARCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C2=NC=NC3=C2C=CN=C3)C4=NC=CN=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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